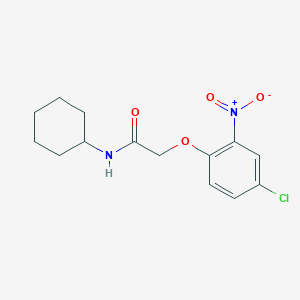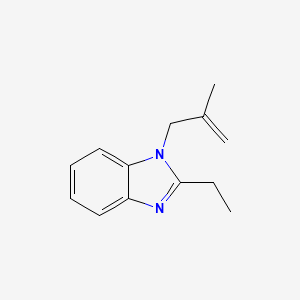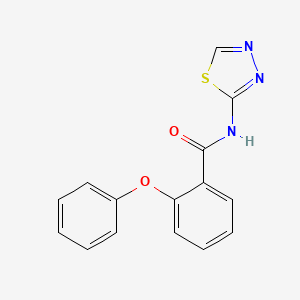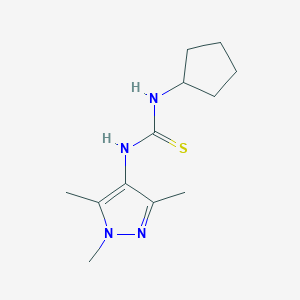
2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide, commonly known as cloxyanide, is a synthetic organic compound with a molecular formula C14H18ClN2O3. It belongs to the class of amides and is widely used in scientific research for its unique properties.
Mecanismo De Acción
Cloxyanide works by inhibiting the activity of certain enzymes in microorganisms. It disrupts the electron transport chain in bacteria and fungi, leading to the inhibition of ATP synthesis. In protozoa, cloxyanide inhibits the activity of fumarate reductase, which is essential for energy production. This results in the death of the microorganism.
Biochemical and Physiological Effects:
Cloxyanide has been found to have low toxicity in mammals and is generally well-tolerated. It has been shown to have no significant effects on blood pressure, heart rate, or respiration. However, it can cause gastrointestinal disturbances, such as nausea and vomiting, in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloxyanide is a useful tool for studying the mechanisms of action of microorganisms. It is relatively inexpensive and easy to synthesize, making it accessible for use in lab experiments. However, its effectiveness may vary depending on the microorganism being studied, and it may not be effective against all strains.
Direcciones Futuras
There are several potential future directions for research on cloxyanide. One area of interest is its potential use as an antiviral agent against other viruses besides herpes simplex virus. Another potential area of research is the development of new derivatives of cloxyanide with improved efficacy and reduced toxicity. Additionally, further studies could be conducted to investigate the mechanisms of action of cloxyanide in more detail.
Métodos De Síntesis
Cloxyanide is synthesized by reacting 4-chloro-2-nitrophenol with cyclohexylamine in the presence of acetic anhydride. The reaction takes place at a temperature of 80-90°C for 6-8 hours. The resulting product is then purified by recrystallization in ethanol to obtain pure cloxyanide.
Aplicaciones Científicas De Investigación
Cloxyanide has been widely used in scientific research for its antimicrobial, antiparasitic, and antiviral properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. Cloxyanide has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-10-6-7-13(12(8-10)17(19)20)21-9-14(18)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZUUWFHXIYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)



![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)